2-iodo-3-pyridinyl N-ethylcarbamate
Overview
Description
2-iodo-3-pyridinyl N-ethylcarbamate: is a chemical compound with the molecular formula C8H9IN2O2 and a molecular weight of 292.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-pyridinyl N-ethylcarbamate typically involves the reaction of 2-iodo-3-pyridinol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-iodo-3-pyridinyl N-ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, acetonitrile), and bases (triethylamine, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).
Major Products:
Substitution Reactions: Substituted pyridinyl carbamates.
Oxidation Reactions: Pyridinyl N-oxides.
Reduction Reactions: Reduced pyridinyl carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
Medicine:
- Explored in preclinical and clinical trials for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
- Studied for its bioactivity and potency, making it a candidate for novel drug formulations.
Industry:
- Utilized in the development of agrochemicals and biopesticides.
- Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-3-pyridinyl N-ethylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-iodopyridine: Shares the pyridine ring and iodine atom but lacks the N-ethylcarbamate group.
3-pyridinyl N-ethylcarbamate: Similar structure but without the iodine atom.
2-chloro-3-pyridinyl N-ethylcarbamate: Similar structure with chlorine instead of iodine.
Uniqueness:
- The presence of the iodine atom in 2-iodo-3-pyridinyl N-ethylcarbamate enhances its reactivity and potential for substitution reactions.
- The N-ethylcarbamate group contributes to its bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
(2-iodopyridin-3-yl) N-ethylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-10-8(12)13-6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWSBBVQIEAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=C(N=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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